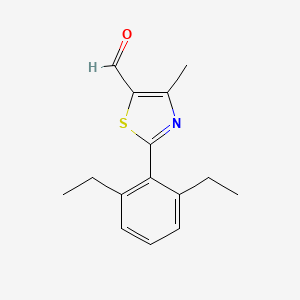![molecular formula C40H49NO2 B14220070 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate CAS No. 820977-72-8](/img/structure/B14220070.png)
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is an organic compound with a complex structure that includes a pyrene moiety and a dimethylamino phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with 15-[4-(dimethylamino)phenyl]pentadecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene-1,6-dione derivatives.
Reduction: The nitro group in the dimethylamino phenyl moiety can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Pyrene-1,6-dione derivatives.
Reduction: 15-[4-(Amino)phenyl]pentadecyl pyrene-1-carboxylate.
Substitution: Pyrene-1-carboxylic acid and 15-[4-(dimethylamino)phenyl]pentadecanol.
Applications De Recherche Scientifique
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its pyrene moiety, which exhibits strong fluorescence properties.
Biology: Investigated for its potential as a bioimaging agent due to its fluorescent characteristics.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Mécanisme D'action
The mechanism of action of 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is primarily related to its fluorescent properties. The pyrene moiety can absorb light and re-emit it at a different wavelength, making it useful in various imaging and sensing applications. The dimethylamino group can enhance the compound’s solubility and interaction with biological molecules, facilitating its use in bioimaging and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pyrenecarboxylic acid: Lacks the dimethylamino phenyl group, making it less soluble and less versatile in biological applications.
4-(Dimethylamino)benzophenone: Contains a similar dimethylamino phenyl group but lacks the pyrene moiety, reducing its fluorescence properties.
Uniqueness
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is unique due to the combination of the pyrene moiety and the dimethylamino phenyl group. This combination enhances its fluorescence properties and solubility, making it more versatile for applications in bioimaging, drug delivery, and optoelectronics .
Propriétés
Numéro CAS |
820977-72-8 |
|---|---|
Formule moléculaire |
C40H49NO2 |
Poids moléculaire |
575.8 g/mol |
Nom IUPAC |
15-[4-(dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate |
InChI |
InChI=1S/C40H49NO2/c1-41(2)35-26-20-31(21-27-35)17-14-12-10-8-6-4-3-5-7-9-11-13-15-30-43-40(42)37-29-25-34-23-22-32-18-16-19-33-24-28-36(37)39(34)38(32)33/h16,18-29H,3-15,17,30H2,1-2H3 |
Clé InChI |
UIRKFLXWOJFIAS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCCCOC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


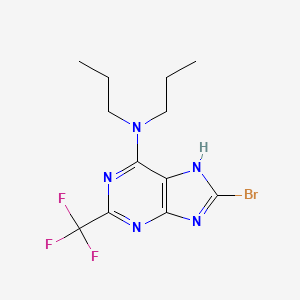

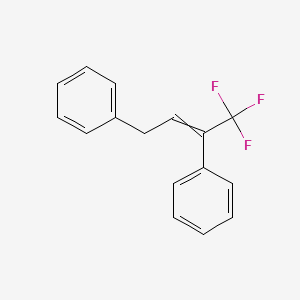
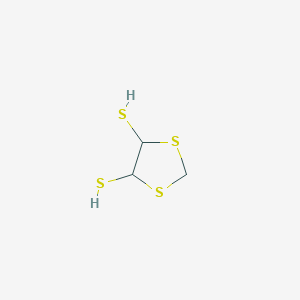
![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)

![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
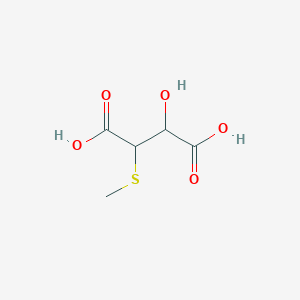
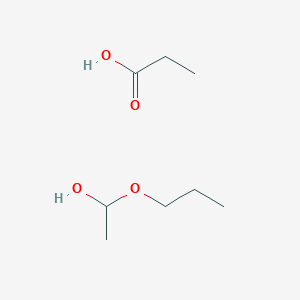
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
